molecular formula C17H17N5O3S B4322319 ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate

Cat. No.: B4322319
M. Wt: 371.4 g/mol
InChI Key: ADVDMOOKBSACGF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring fused with a triazole and thiophene moiety. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the pyran ring structure, which is then functionalized with the triazole and thiophene moieties through subsequent reactions involving formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent systems, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-[4-(1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-3-24-17(23)14-10(2)25-16(19)12(5-18)15(14)13-4-11(7-26-13)6-22-9-20-8-21-22/h4,7-9,15H,3,6,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVDMOOKBSACGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CS2)CN3C=NC=N3)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate
Reactant of Route 2
ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate
Reactant of Route 3
ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate
Reactant of Route 4
ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate
Reactant of Route 5
ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate
Reactant of Route 6
ethyl 6-amino-5-cyano-2-methyl-4-[4-(1H-1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4H-pyran-3-carboxylate

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